2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of non-peptide small molecular antagonists, particularly benzamide derivatives. These derivatives were synthesized through a series of chemical reactions, including elimination, reduction, and bromination, starting from halogenated benzaldehydes and piperidine derivatives. The final products were characterized using NMR, MS, and were tested for biological activity, indicating their potential as CCR5 antagonists (Bi, 2015).
Biological Activity Studies
- Another study focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives using a similar approach. The synthesized compounds were aimed at developing novel CCR5 antagonists. These compounds were also characterized by NMR and MS to confirm their structures (Cheng De-ju, 2014).
- Further research into the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide revealed insights into the synthesis of novel CCR5 antagonists. The structural characterization of these compounds was done using NMR and MS techniques (Bi, 2014).
Antioxidant Activity
- There has been research into the synthesis of chalcone derivatives from halogenated vanillin, including compounds with structural similarities to 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde. These compounds were tested for their antioxidant activities, showing that halogenated benzaldehydes could serve as precursors in synthesizing compounds with potential antioxidant properties (Rijal, Haryadi, & Anwar, 2022).
Structural Studies
- Structural and electrochemical studies have been conducted on Re(I) tricarbonyl-diimine complexes with Schiff base ligands derived from halogenated benzaldehydes, including those structurally related to the compound . These studies offer insights into the chemical behavior and potential applications of such compounds in various fields (Mirkhani, Kia, Vartooni, & Fun, 2010).
Properties
IUPAC Name |
2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O3/c1-20-14-4-10(7-19)12(16)6-15(14)21-8-9-2-3-11(17)5-13(9)18/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOEVHEAMOMJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181434 | |
Record name | 2-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340216-56-0 | |
Record name | 2-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340216-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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